2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile

CNS drug design Lipophilicity Blood-brain barrier penetration

2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile (CAS 1357353-06-0) is a chiral spirocyclic tertiary amine bearing a nitrile substituent at the 6-position. It belongs to the azaspiro[4.4]nonane class, a scaffold valued in medicinal chemistry for its conformational rigidity and defined exit vectors.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
Cat. No. B11870881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESC1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)C#N
InChIInChI=1S/C16H20N2/c17-11-15-7-4-8-16(15)9-10-18(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-10,12-13H2
InChIKeyAZJDDEMTCSSXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile: Key Chemical Identity & Procurement Baseline


2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile (CAS 1357353-06-0) is a chiral spirocyclic tertiary amine bearing a nitrile substituent at the 6-position. It belongs to the azaspiro[4.4]nonane class, a scaffold valued in medicinal chemistry for its conformational rigidity and defined exit vectors [1]. The compound has a molecular formula of C₁₆H₂₀N₂ and a molecular weight of 240.34 g/mol, with a computed LogP of approximately 3.2 and a topological polar surface area (TPSA) of 27 Ų . Its differentiable features, when compared to key analogs such as the corresponding 6-carboxylic acid, center on its enhanced lipophilicity, absence of hydrogen bond donors, and distinct synthetic reactivity as a nitrile handle.

Why Generic Substitution Fails for 2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile


Substituting 2-benzyl-2-azaspiro[4.4]nonane-6-carbonitrile with a close analog, such as the 6-carboxylic acid derivative , introduces a critical shift in physicochemical properties that renders the compounds functionally non-interchangeable for CNS-focused medicinal chemistry programs. The target nitrile exhibits markedly higher calculated lipophilicity (LogP ~3.2 vs. ~0.0) and lacks a hydrogen bond donor (HBD = 0 vs. 1), which directly impacts passive membrane permeability and blood-brain barrier (BBB) penetration potential . Furthermore, the nitrile serves as a versatile synthetic handle—a masked carboxylic acid, aminomethyl, or tetrazole precursor—unavailable to the acid analog, limiting the latter's utility in divergent library synthesis. These quantitative property differences mean that selection cannot be made on scaffold class alone; the specific 6-substituent drives compound behavior.

2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile: Quantitative Differentiation Evidence vs. Closest Analogs


Higher Calculated Lipophilicity (LogP) vs. 6-Carboxylic Acid Analog

The 6-carbonitrile compound demonstrates a substantially higher predicted LogP value compared to its direct 6-carboxylic acid analog, a key determinant for passive CNS permeation. The target compound has a computed LogP of 3.2, whereas the 6-carboxylic acid analog (CAS 1357353-89-9) has a reported LogP of -0.02 . This difference of more than 3 log units is directly indicative of a >1000-fold difference in octanol/water partition coefficient, a fundamental parameter for compound selection in CNS programs.

CNS drug design Lipophilicity Blood-brain barrier penetration

Absence of Hydrogen Bond Donors (HBD = 0) vs. Mono-HBD Carboxylic Acid

The 6-carbonitrile compound possesses zero hydrogen bond donors, as the nitrile group acts solely as an H-bond acceptor. In contrast, the 6-carboxylic acid analog has one H-bond donor (HBD = 1) and three acceptors (HBA = 3) . An HBD count of zero is often correlated with improved passive permeability and oral bioavailability, as the desolvation penalty for membrane crossing is reduced.

Medicinal chemistry Hydrogen bonding Permeability

Elevated Fraction sp3 (Fsp3) and Conformational Control for Chirality

The compound's stereochemical configuration at the 6-position is confirmed by published NMR data and a specific InChIKey for the enantiomer (5R*,6S*) [1]. The scaffold has a high fraction of sp3-hybridized carbons (Fsp3), calculated at 0.625 for the nitrile [2], compared to 0.5625 for the acid . Higher Fsp3 is associated with improved solubility, lower off-target promiscuity, and better clinical developability profiles.

Stereochemistry Molecular complexity Lead-likeness

Optimal Application Scenarios for 2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile Based on Differentiation Evidence


CNS Drug Discovery Programs Requiring Passive BBB Penetration

The high predicted LogP (3.2) and absence of H-bond donors position this nitrile as a superior candidate over the corresponding 6-carboxylic acid for central nervous system (CNS) projects. In programs where a rigid, spirocyclic scaffold must access intracellular or brain targets, the 1000-fold higher lipophilicity of the nitrile directly translates to a higher likelihood of achieving target tissue exposure [1]. This compound can be prioritized in the hit-to-lead phase when in silico BBB penetration models exclude analogs with LogP < 1.

Divergent Library Synthesis Using the Nitrile as a Multi-Purpose Handle

The nitrile group enables post-functionalization that is not possible with the acid analog. It can be reduced to the aminomethyl derivative for basic amine introduction, hydrolyzed to the carboxylic acid on-demand, or converted to a tetrazole as a bioisosteric replacement. This makes the carbonitrile a versatile and lean intermediate for generating structurally diverse compound libraries from a single, chirally defined spirocyclic core [1].

Medicinal Chemistry Campaigns Prioritizing Lead-Like Developability Metrics

With an Fsp3 value of 0.625, this compound offers improved developability characteristics over the acid analog (Fsp3 0.5625). For organizations that front-load physicochemical property criteria to reduce attrition, selecting the carbonitrile over the acid aligns with industry guidelines for lead-likeness and provides a quantitative basis for compound progression .

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